2-Thiomorpholinonicotinonitrile
Description
2-Thiomorpholinonicotinonitrile is a heterocyclic organic compound featuring a nicotinonitrile core fused with a thiomorpholine moiety. This compound is of interest in medicinal chemistry due to its dual functionality: the nicotinonitrile moiety may act as a hydrogen-bond acceptor, while the sulfur atom in thiomorpholine could improve membrane permeability or modulate enzyme binding .
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3S/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-7H2 |
InChI Key |
ALFWVFPZYIPQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinonicotinonitrile typically involves the reaction of nicotinonitrile with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium methoxide to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Nicotinonitrile and thiomorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base like sodium methoxide.
Procedure: Nicotinonitrile is reacted with thiomorpholine in a suitable solvent, often under reflux conditions, to yield 2-Thiomorpholinonicotinonitrile.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Thiomorpholinonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinonicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of enzymes critical for cell proliferation and survival.
Comparison with Similar Compounds
Structural Features and Key Differences
The table below highlights structural analogs and their distinguishing characteristics:
Functional Group Impact on Bioactivity
- Thiomorpholine vs.
- Thioether vs. Thiomorpholine : Thioether-containing analogs (e.g., ) exhibit stronger cytotoxic effects, while thiomorpholine derivatives may prioritize kinase selectivity due to conformational rigidity .
- Trifluoromethyl vs. Cyano: Trifluoromethyl groups (e.g., ) enhance metabolic stability and hydrophobic interactions, whereas cyano groups optimize hydrogen-bonding with target enzymes .
Pharmacological Profiles
- 2-Thiomorpholinonicotinonitrile: Predicted to inhibit tyrosine kinases (e.g., EGFR) based on nicotinonitrile’s role in ATP-binding pocket interactions.
- Morpholine-Thiophene Hybrids (): Exhibit serotonin receptor modulation but shorter half-lives due to oxidative metabolism of morpholine .
- Trimethylnicotinonitrile Derivatives (): Demonstrated IC50 values of <1 μM in breast cancer cell lines, attributed to thioether-mediated apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
